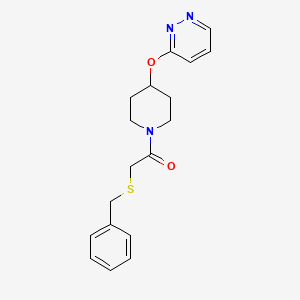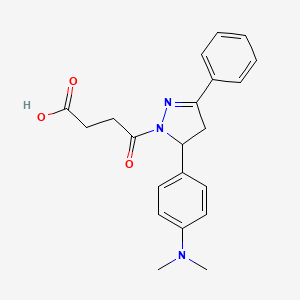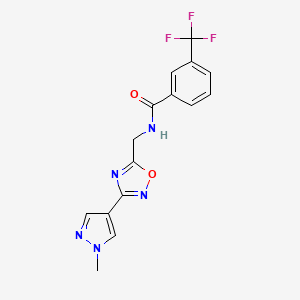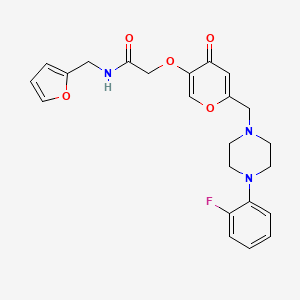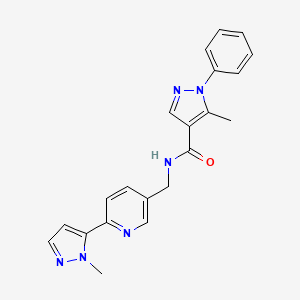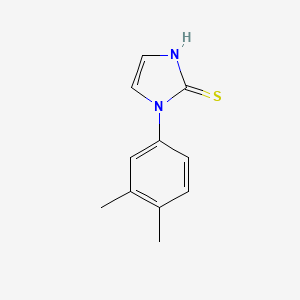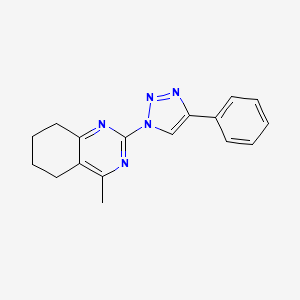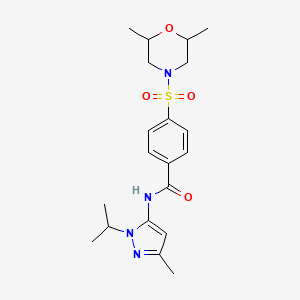
4-((2,6-dimethylmorpholino)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2,6-dimethylmorpholino)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C20H28N4O4S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition
Sulfonamide derivatives have been extensively studied for their enzyme inhibitory activities. For instance, pyrazoline benzensulfonamides have been evaluated as inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, with low cytotoxicity toward various cell lines, suggesting their potential as novel candidates for developing enzyme inhibitors with medical applications (Ozmen Ozgun et al., 2019).
Antimicrobial and Antiproliferative Activities
Novel chloroquinolines, including pyrazolines and sulphonamide derivatives synthesized for medical interest, have shown high biological activity and were screened against bacterial and fungal strains, indicating their potential in antimicrobial applications (Baluja & Chanda, 2017). Similarly, pyrazole-sulfonamide derivatives have exhibited promising antitumor activity, highlighting their potential in cancer research (Mert et al., 2014).
Synthesis and Characterization
Research also includes the synthesis and characterization of various sulfonamide derivatives, aiming to explore their biological and pharmacological potentials. For example, novel benzenesulfonamide derivatives were synthesized and evaluated for their antitumor activity against HepG2 and MCF-7 cell lines, with further studies on their interaction against viral enzymes, demonstrating their comprehensive potential in drug discovery (Fahim & Shalaby, 2019).
Drug Design and Development
The integration of sulfonamide pharmacophores in drug design is a significant area of research. Sulfonamides have been coupled with other pharmacologically active scaffolds to create hybrid compounds, which have been explored for a variety of biological activities, including antibacterial, antitumor, and enzyme inhibitory effects. This approach exemplifies the versatility of sulfonamides in medicinal chemistry and their potential in developing multifunctional therapeutic agents (Ghomashi et al., 2022).
properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-13(2)24-19(10-14(3)22-24)21-20(25)17-6-8-18(9-7-17)29(26,27)23-11-15(4)28-16(5)12-23/h6-10,13,15-16H,11-12H2,1-5H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNAIRQBWKPJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NN3C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


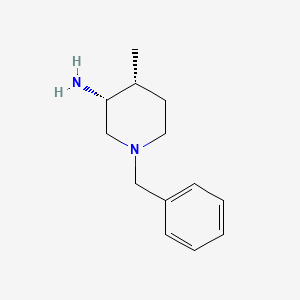
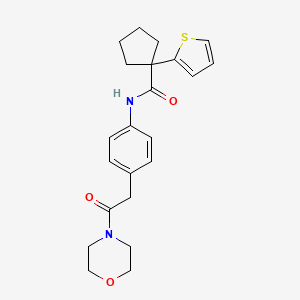
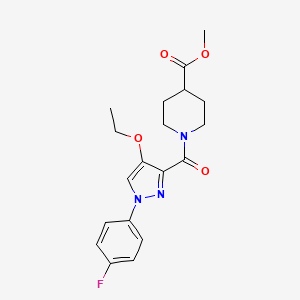

![N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride](/img/structure/B2514217.png)
